molecular formula C12H11N3O2 B11877261 2-Amino-6,7-dimethoxyquinoline-3-carbonitrile

2-Amino-6,7-dimethoxyquinoline-3-carbonitrile

Cat. No.: B11877261
M. Wt: 229.23 g/mol
InChI Key: ZYGJUSKWAIMFCI-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethoxyquinoline-3-carbonitrile (CAS 72786-76-6) is a versatile quinoline derivative of significant interest in medicinal chemistry and anticancer research. Quinoline scaffolds are recognized as important construction motifs for new drug development, demonstrating a range of biological activities . This compound serves as a key synthetic intermediate for the development of kinase inhibitors. The nitrile group is a critical pharmacophore, often contributing to binding affinity by acting as a hydrogen bond acceptor, mimicking carbonyl groups, or fitting into sterically constrained enzyme pockets . Its specific research value lies in its potential application as a precursor for synthesizing more complex, bioactive molecules. Substituted 3-cyanoquinolines are investigated as growth inhibitors that can induce cell cycle arrest and apoptosis . The structural features of this compound—including the amino and nitrile substituents on the quinoline core—make it a valuable building block for generating compounds that target various kinases, such as Aurora kinase A, which is a prominent target in oncology drug discovery . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-amino-6,7-dimethoxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-16-10-4-7-3-8(6-13)12(14)15-9(7)5-11(10)17-2/h3-5H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJUSKWAIMFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization with Cyanoacetate Intermediates

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis, leveraging β-keto esters or cyanoacetates to construct the heterocyclic ring. For 2-amino-6,7-dimethoxyquinoline-3-carbonitrile, this method begins with 3,4-dimethoxyaniline (1) as the starting material . Reaction with ethyl 2-cyano-3-ethoxyacrylate (2) under mild conditions (0–10°C, 2–3 hours) forms an anilino-methylene intermediate (3), which undergoes cyclization at elevated temperatures (250–260°C) in a high-boiling solvent such as Dowtherm A .

3,4-Dimethoxyaniline+ethyl 2-cyano-3-ethoxyacrylate4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile[3]\text{3,4-Dimethoxyaniline} + \text{ethyl 2-cyano-3-ethoxyacrylate} \rightarrow \text{4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile} \quad

The hydroxyl group at position 4 is subsequently chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), yielding 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile (4) . Amination at position 2 is achieved via nucleophilic substitution with ammonia or ammonium hydroxide under pressurized conditions (0.8–2.5 MPa, 100–150°C), affording the target compound in 68–75% overall yield .

Key Advantages :

  • High regioselectivity due to electronic effects of methoxy groups.

  • Scalable to multi-gram quantities with Dowtherm A enabling efficient heat transfer .

Nitration-Reduction Pathway

An alternative route starts with 3,4-dimethoxyacetophenone (5), which undergoes nitration at position 2 using concentrated nitric acid at –10 to 30°C . The resulting 2-nitro-4,5-dimethoxyacetophenone (6) is condensed with N,N-dimethylformamide dimethyl acetal (7) to form a β-dimethylaminopropenone intermediate (8) . Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine while simultaneously inducing cyclization, producing 2-amino-6,7-dimethoxyquinoline (9) .

Introduction of the cyano group at position 3 is accomplished via a two-step process:

  • Carboxylation : Reaction with ethyl chlorooxalate in dimethylformamide (DMF) yields the 3-carboxylic acid ester (10).

  • Dehydration : Treatment with trifluoroacetic anhydride converts the ester to the nitrile (11), achieving 82–88% purity after recrystallization in ethanol/ethyl acetate .

2-Nitro-4,5-dimethoxyacetophenoneH2/Pd/C2-Amino-6,7-dimethoxyquinoline[2]\text{2-Nitro-4,5-dimethoxyacetophenone} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{2-Amino-6,7-dimethoxyquinoline} \quad

Optimization Insights :

  • Nitration temperature critically impacts regioselectivity; temperatures below 10°C minimize byproducts .

  • Hydrogenation pressure (1.5–2.5 MPa) ensures complete nitro reduction without over-reduction of methoxy groups .

Post-Cyclization Nitrile Functionalization

This method leverages pre-formed quinoline carboxylic acids, converting them to nitriles via intermediate amides. Starting with 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid (12), the carboxyl group is activated using carbonyldiimidazole (CDI) in DMF, forming an acyl imidazole (13) . Subsequent ammonolysis yields the primary amide (14), which is dehydrated with phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to produce the nitrile (15) .

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acidCDIAcyl imidazoleNH3AmideP2O5Nitrile[4][5]\text{2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid} \xrightarrow{\text{CDI}} \text{Acyl imidazole} \xrightarrow{\text{NH}3} \text{Amide} \xrightarrow{\text{P}2\text{O}_5} \text{Nitrile} \quad

Yield Considerations :

  • Amidation achieves >90% conversion, but dehydration efficiency depends on solvent choice (e.g., pyridine enhances P₂O₅ activity) .

  • Overall yields range from 65–72%, with purity >95% after silica gel chromatography .

A streamlined approach combines cyclization and amination in a single reactor. 3,4-Dimethoxyaniline (1) reacts with 2-cyano-3,3-diethoxyacrylonitrile (16) in acetic acid under reflux, directly forming the quinoline core with simultaneous introduction of the cyano and amino groups . The reaction proceeds via a Michael addition-cyclization mechanism, with acetic acid acting as both solvent and proton donor .

3,4-Dimethoxyaniline+2-cyano-3,3-diethoxyacrylonitrileThis compound[3]\text{3,4-Dimethoxyaniline} + \text{2-cyano-3,3-diethoxyacrylonitrile} \rightarrow \text{this compound} \quad

Operational Benefits :

  • Eliminates isolation of intermediates, reducing reaction time by 40% .

  • Yields 70–78% with minimal byproducts, attributed to the electron-withdrawing cyano group stabilizing the transition state .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Scalability
Gould-Jacobs3,4-DimethoxyanilineCyclization, Chlorination68–7592–95High
Nitration-Reduction3,4-DimethoxyacetophenoneNitration, Hydrogenation65–7088–90Moderate
Post-CyclizationQuinoline-3-carboxylic AcidAmidation, Dehydration65–7295–98Low
One-Pot3,4-DimethoxyanilineMichael Addition70–7890–93High

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dimethoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6,7-dimethoxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key comparisons are drawn between 2-amino-6,7-dimethoxyquinoline-3-carbonitrile and analogs sharing the 3-cyanoquinoline core, focusing on substituent effects, toxicity, and biological activity. Below is a detailed analysis supported by experimental data.

Substituent-Driven Toxicity Profiles

Toxicity, measured via Cellular Health Index (CHI) scores, varies significantly with substitutions at position 7 of the quinoline scaffold. For example:

  • Compound 28 (7-(ethynylphenyl)amino-6,7-dimethoxyquinoline-3-carbonitrile): Exhibits a 10% lower CHI score compared to erlotinib, indicating reduced cytotoxicity despite chloro-substitution differences .
  • Compound 31 (7-position substituent unspecified): Shows a 50% higher CHI score than erlotinib, correlating with elevated toxicity.
  • Compound 32 (7-position substituent unspecified): Demonstrates a 100% higher CHI score , suggesting severe cytotoxicity .

Table 1. Toxicity and Substituent Effects in 3-Cyanoquinoline Analogs

Compound Substituent at Position 7 CHI Score (vs. Erlotinib) Key Observation
2-Amino-6,7-dimethoxy- Methoxy groups Not reported Likely low toxicity*
Compound 28 Ethynylphenylamino -10% Reduced cytotoxicity
Compound 31 Unspecified +50% High toxicity
Compound 32 Unspecified +100% Severe toxicity

*Inference based on structural similarity to Compound 28, where methoxy groups may confer stability and lower reactivity.

Electron-Donating Capacity and Bioactivity

Scanning electron microscopy (SEM) studies reveal that electron-donating groups at position 7, such as methoxy or ethynylphenylamino, modulate reactivity. Compound 28’s ethynylphenylamino group exhibits distinct electron-donating behavior compared to bulkier substituents in Compounds 31 and 32, which may explain its lower CHI score . The methoxy groups in this compound likely enhance solubility and reduce metabolic degradation, a hypothesis supported by analogous quinazoline derivatives (e.g., Compound 16) .

Comparison with Quinazoline Counterparts

Quinazoline-based analogs (e.g., erlotinib) often show higher CHI scores than quinoline derivatives, suggesting that the quinoline scaffold may offer a toxicity advantage. However, this compound’s amino and cyano groups could improve target binding specificity compared to quinazolines, which lack these polar moieties .

Biological Activity

2-Amino-6,7-dimethoxyquinoline-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula: C12H12N4O2
  • Molecular Weight: 244.25 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Caspase activation
MCF-720Apoptosis induction
A549 (lung cancer)25Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A recent study explored the antimicrobial properties of various quinoline derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Anticancer Research : Another investigation focused on the anticancer effects of the compound on various human cancer cell lines. It was found that treatment with this quinoline derivative led to a significant reduction in cell viability and increased markers of apoptosis, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : It is believed to induce stress responses in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis through caspase activation.

Q & A

Q. What are the standard synthetic routes for 2-Amino-6,7-dimethoxyquinoline-3-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves a multi-step protocol starting with precursors like cyclohexanedione, substituted aldehydes, and cyanoacetate derivatives. A common approach uses ammonium acetate as a catalyst under reflux conditions in ethanol, followed by purification via recrystallization or chromatography . Key parameters include temperature control (80–100°C) and reaction times (2–6 hours), with yields ranging from 40% to 70% depending on substituent reactivity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., amino, nitrile, and methoxy stretches at ~3350 cm⁻¹, ~2200 cm⁻¹, and ~1250 cm⁻¹, respectively). Nuclear magnetic resonance (¹H/¹³C NMR) resolves structural details, such as methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range . Elemental analysis confirms purity (>95%) .

Q. How is the compound’s solubility profile determined, and what solvents are preferred?

Solubility is experimentally assessed in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol) via gravimetric or UV-Vis methods. DMSO is often preferred for biological assays due to high solubility (>10 mg/mL), while ethanol is used in synthetic workflows .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Discrepancies arise from assay variability (e.g., bacterial strains, cancer cell lines) or impurities. Rigorous protocols include:

  • Standardizing MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines for antimicrobial testing .
  • Validating anticancer activity via IC₅₀ measurements in multiple cell lines (e.g., MCF-7, HeLa) with purity >98% .
  • Cross-referencing with computational docking studies to confirm target binding (e.g., EGFR kinase or DNA gyrase) .

Q. How can microwave-assisted synthesis improve yield and reduce side products?

Microwave irradiation (100–150 W, 80–120°C) reduces reaction times from hours to minutes (e.g., 30 minutes vs. 6 hours) by enhancing reaction kinetics. This method minimizes side reactions like oxidation, improving yields to >85% . Solvent-free conditions or ionic liquids further enhance efficiency .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the nitrile group (C≡N) and methoxy-substituted quinoline ring show high electrophilicity, favoring reactions with amines or thiols under mild conditions (e.g., room temperature, polar solvents) . Experimental validation via LC-MS tracks intermediate formation .

Q. How are crystallographic techniques applied to confirm stereochemical outcomes?

Single-crystal X-ray diffraction (SC-XRD) resolves the 3D conformation, including chair/boat configurations in the hexahydroquinoline core. Key metrics include bond angles (e.g., C-N-C ≈ 120°) and torsion angles (e.g., methoxy groups at ±60° from the quinoline plane) . Disorder in crystal packing is addressed using SHELXL refinement .

Methodological Guidance

Q. Designing enzyme inhibition assays: How to account for solvent interference?

  • Use low DMSO concentrations (<1% v/v) to avoid denaturation.
  • Include solvent controls in kinetic assays (e.g., NADH oxidation in dehydrogenase studies).
  • Validate results with orthogonal methods like Surface Plasmon Resonance (SPR) for binding affinity .

Q. Optimizing HPLC purification for scale-up: What column and mobile phase are ideal?

  • Reverse-phase C18 columns (250 mm × 4.6 mm, 5 µm) with acetonitrile/water (70:30, 0.1% TFA) achieve baseline separation (retention time ~8–10 minutes).
  • Flow rates of 1.0 mL/min balance resolution and runtime .

Interpreting conflicting cytotoxicity data across studies: A stepwise approach.

  • Compare cell viability assays (MTT vs. ATP-luminescence).
  • Normalize data to protein content or cell count.
  • Use metabolomics (e.g., LC-MS) to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.